molecular formula C7H4ClNO B181628 7-Chlorofuro[3,2-b]pyridine CAS No. 182691-75-4

7-Chlorofuro[3,2-b]pyridine

Cat. No. B181628
M. Wt: 153.56 g/mol
InChI Key: JVRFEXMVMBMREK-UHFFFAOYSA-N
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Description

7-Chlorofuro[3,2-b]pyridine is a chemical compound with the molecular formula C7H4ClNO . It has a molecular weight of 153.57 .


Molecular Structure Analysis

The molecular structure of 7-Chlorofuro[3,2-b]pyridine consists of a pyridine ring fused with a furan ring . The chlorine atom is attached to the seventh carbon atom in the fused ring system .


Physical And Chemical Properties Analysis

7-Chlorofuro[3,2-b]pyridine has a density of 1.4±0.1 g/cm3, a boiling point of 242.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has a molar refractivity of 39.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 111.5±3.0 cm3 .

Scientific Research Applications

    Medicinal Chemistry

    • Pyridine derivatives are used as scaffolds in the development of clinically useful agents .
    • They are incorporated in a diverse range of drug candidates approved by the FDA .
    • Pyridine-based molecules are used in drug crafting, leading to the emergence of potent candidates against a range of diseases .

    Antiviral Research

    • Certain pyridine derivatives have shown inhibitory properties against Herpes simplex virus type 1 (HSV-1) .

    Antimicrobial Research

    • Pyridine and thienopyridine derivatives have been synthesized and tested as antimicrobial agents .
    • These compounds have shown good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .

Safety And Hazards

7-Chlorofuro[3,2-b]pyridine is classified as an irritant . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

7-chlorofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRFEXMVMBMREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=COC2=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441650
Record name 7-Chloro-furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorofuro[3,2-b]pyridine

CAS RN

182691-75-4
Record name 7-Chloro-furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Furo[3,2-b]pyridine 4-oxide in CHCl3 (5 mL) was added POCl3 (5 g, 33 mmol). The mixture was refluxed for 2 hours. After cooling, the mixture was quenched with ice water and neutralized with NaHCO3. Extracted with CHCl3 (3×100 mL). The organic phase was dried and concentrated. The residue was subject to column chromatography to afford 7-Chloro-furo[3,2-b]pyridine (0.74 g, 50%). 1H NMR (CDCl3, 400 MHz) δ 8.46 (m, 1H), 7.92 (m, 1H), 7.28 (m, 1H), 7.04 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
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Quantity
5 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Shiotani, K Taniguchi - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
Chlorination of the N‐oxides of furo[2,3‐b]‐ 1a, ‐[2,3‐c]‐ 1b and ‐[3,2‐c]pyridine 1c with phosphorus oxychloride afforded compounds substituted normally at the α‐ or λ‐position to the …
Number of citations: 15 onlinelibrary.wiley.com
S Shiotani, K Taniguchi - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
The N‐oxide 2 of furo[3,2‐b]pyridine (1) was cyanated by the Reissert‐Henze reaction with potassium cyanide and benzoyl chloride to give 5‐cyano derivative 3, which was converted …
Number of citations: 16 onlinelibrary.wiley.com

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